molecular formula C13H11N B11911247 2-methyl-3H-benzo[e]indole

2-methyl-3H-benzo[e]indole

Cat. No.: B11911247
M. Wt: 181.23 g/mol
InChI Key: UYCFPYUIFROLFH-UHFFFAOYSA-N
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Description

2-methyl-3H-benzo[e]indole is a high-value aromatic heterocyclic compound that serves as a crucial synthetic intermediate and building block in advanced chemical and pharmaceutical research. Its core structure features a benzo-fused indole system, which provides a rigid, planar, and extensively conjugated π-system. This property is fundamental to its primary application in the design and synthesis of novel fluorescent materials and organic optoelectronic devices . Researchers utilize this scaffold to develop compounds for use in Organic Light-Emitting Diodes (OLEDs) and responsive molecular probes for chemical sensing . In medicinal chemistry, the benzo[e]indole nucleus is a privileged scaffold for discovering new therapeutic agents. Its structural framework is found in compounds investigated for various biological activities, including photo-induced anticancer treatments. These studies explore mechanisms such as DNA damage and the generation of reactive oxygen species (ROS) upon photoactivation . The molecule's versatility allows for further functionalization at multiple sites, enabling researchers to fine-tune optical properties like absorption/emission wavelengths and quantum yield, or to optimize pharmacological activity and selectivity against biological targets . Its derivatives are typically synthesized and modified through classical methods or modern, efficient techniques such as microwave-assisted synthesis . This compound is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-3H-benzo[e]indole

InChI

InChI=1S/C13H11N/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14-9/h2-8,14H,1H3

InChI Key

UYCFPYUIFROLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3h Benzo E Indole and Its Structural Congeners

Foundational and Advanced Approaches to Benzo[e]indole Core Synthesis

The construction of the benzo[e]indole core relies on several foundational reactions in heterocyclic chemistry, which have been refined and adapted over time to accommodate the specific steric and electronic demands of this fused ring system.

Adaptations of Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for indole ring formation. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of 2-methyl-3H-benzo[e]indole, the corresponding naphthylhydrazine would be reacted with acetone.

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a sci-hub.sesci-hub.se-sigmatropic rearrangement, leading to a di-imine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the final indole product. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Modern adaptations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. sci-hub.se These include the use of microwave assistance to accelerate the reaction and the development of one-pot procedures that avoid the isolation of the intermediate hydrazone. japsonline.com A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone precursors. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

Feature Description
Reactants Arylhydrazine and an aldehyde or ketone. wikipedia.org
Catalyst Brønsted or Lewis acids. wikipedia.org
Key Intermediate Arylhydrazone which rearranges to an enamine. wikipedia.org
Core Mechanism sci-hub.sesci-hub.se-sigmatropic rearrangement. wikipedia.org
Advantages High versatility and applicability to a wide range of substituted indoles. byjus.com

| Limitations | The reaction can be harsh, and unsymmetrical ketones may lead to regioisomeric products. byjus.com |

Madelung Synthesis and Modernized Variants

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org To synthesize a benzo[e]indole derivative using this method, an N-acyl-naphthylamine would be the starting material. The reaction is typically carried out using bases like sodium or potassium alkoxides in solvents such as hexane (B92381) or tetrahydrofuran (B95107) at temperatures between 200–400 °C. wikipedia.org

The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide group. wikipedia.org The resulting carbanion then attacks the amide carbonyl carbon intramolecularly. wikipedia.org A subsequent hydrolysis step is required to yield the indole. wikipedia.org The classical Madelung synthesis is generally limited to the preparation of 2-alkinylindoles due to the harsh reaction conditions. wikipedia.orgbhu.ac.in

Modern variations have significantly improved the utility of the Madelung synthesis. The Madelung-Houlihan variation employs strong, metal-mediated bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) in tetrahydrofuran, allowing the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org The Smith-modified Madelung synthesis, or Smith indole synthesis, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids. wikipedia.org This modification has broadened the scope to include a variety of substituted anilines. wikipedia.org A recent development involves a copper-catalyzed amidation of 2-iodophenylacetonitrile (B1586883) followed by in-situ cyclization, offering a new Madelung-type indole synthesis. clockss.org

Table 2: Comparison of Madelung Synthesis Variants

Synthesis Variant Base Temperature Key Features
Classical Madelung Sodium or potassium alkoxide 200–400 °C Harsh conditions, limited to simple indoles. wikipedia.orgbhu.ac.in
Madelung-Houlihan n-BuLi or LDA -20 – 25 °C Milder conditions, broader substrate scope. wikipedia.org
Smith Indole Synthesis Organolithium reagents Varies Uses 2-alkyl-N-trimethylsilyl anilines. wikipedia.org

| Copper-Catalyzed | - | Varies | Starts from 2-iodophenylacetonitrile. clockss.org |

Reissert Indole Synthesis and Related Strategies for Annulation

The Reissert indole synthesis is a multi-step process that begins with the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. bhu.ac.inresearchgate.net The resulting α-keto ester is then reductively cyclized to form an indole-2-carboxylic acid derivative. researchgate.netresearchgate.net For the synthesis of a benzo[e]indole, a nitronaphthylmethane derivative would be the logical starting point.

The initial condensation is followed by a reductive cyclization, often using reagents like ferrous sulfate (B86663) and ammonia or other reducing agents such as zinc in acetic acid or sodium dithionite. researchgate.net The resulting indole-2-carboxylic acid can then be decarboxylated by heating to yield the parent indole. researchgate.net

While the classical Reissert synthesis provides a reliable route to indoles, related annulation strategies have been developed to construct the indole ring system. These often involve the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reaction of 1,2-diaza-1,3-dienes with anilines, catalyzed by Amberlyst 15H, provides a metal- and oxidant-free method for synthesizing a wide range of substituted indoles with predictable regioselectivity. researchgate.net

Multi-component Reactions for Benzo[e]indole Assemblage

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.netfrontiersin.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for indole synthesis. nih.govacs.org

The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through the formation of an imine, to which the isocyanide and the carboxylate add, ultimately forming an α-acetamido carboxamide. researchgate.net Variations of the Ugi reaction have been developed to produce diverse heterocyclic scaffolds, including indole derivatives. rsc.org For instance, an interrupted Ugi reaction between imines and isocyanides can yield 3-aminoindoles. nih.gov Furthermore, a post-Ugi gold(I)-catalyzed domino reaction has been used to create tetracyclic benzo[e]pyrrolo[2,3-c]indole derivatives. frontiersin.org

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. acs.org While mechanistically related to the Ugi reaction, it generates an ester functionality instead of an amide. researchgate.net Both Ugi and Passerini reactions are valued for their ability to rapidly generate chemical diversity from simple starting materials. nih.gov

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including indoles and their benzo-fused analogs. mdpi.com Palladium, in particular, has been widely used to facilitate carbon-carbon and carbon-heteroatom bond formations. mdpi.com

Palladium-catalyzed reactions offer mild and efficient routes to the indole nucleus, often starting from readily available precursors like o-haloanilines or o-alkynylanilines. mdpi.comrsc.org These methods typically involve cross-coupling reactions followed by an intramolecular cyclization.

One common strategy is the palladium-catalyzed annulation of anilines with bromoalkynes, which yields 2-phenylindoles with high regioselectivity. organic-chemistry.org Another approach involves the cyclization of N-aryl imines, formed from anilines and ketones, via an oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org The intramolecular Heck reaction is another powerful tool for constructing polycyclic indole systems. beilstein-journals.org

Palladium-catalyzed heterocyclization of N-aryl enamines, derived from anilines and β-keto esters, provides an efficient route to 2-substituted indoles. mdpi.com Microwave-assisted palladium-catalyzed oxidation of these enamines has been shown to enhance reaction rates and yields. mdpi.com These methods demonstrate the versatility of palladium catalysis in constructing the benzo[e]indole core and its derivatives from various starting materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetone
Hydrochloric acid
Sulfuric acid
Zinc chloride
Boron trifluoride
n-Butyllithium (n-BuLi)
Lithium diisopropylamide (LDA)
Tetrahydrofuran
Diethyl oxalate
Ferrous sulfate
Ammonia
Amberlyst 15H
3-aminoindoles
Benzo[e]pyrrolo[2,3-c]indole
α-acetamido carboxamide
α-acyloxy carboxamide
2-phenylindoles
2-iodophenylacetonitrile
N-phenylamide
N-acyl-naphthylamine
2-alkyl-N-trimethylsilyl anilines
o-nitrotoluene
o-haloanilines
o-alkynylanilines
Rhodium-Catalyzed C-H Activation and Cascade Annulation Pathways

Rhodium catalysts have emerged as powerful tools for the synthesis of indole derivatives through C-H activation and subsequent cascade annulation reactions. acs.org These methods offer a direct and atom-economical approach to building the indole core. For instance, rhodium(II) carboxylate complexes can catalyze the reaction of β,β-disubstituted styryl azides to selectively produce 2,3-disubstituted indoles. nih.gov This transformation proceeds through a cascade reaction where the selectivity of the migratory process is controlled by the formation of a phenonium ion. nih.gov

Furthermore, rhodium(III)-catalyzed C–H activation of N-phenylbenzimidamides and their subsequent coupling with pyridotriazoles provides an efficient route to 3H-indole derivatives with a quaternary carbon center. acs.org The versatility of rhodium catalysis is also demonstrated in the annulation of N-vinyl indole derivatives with N-tosyl-1,2,3-triazoles, yielding indoles containing a N-dihydropyrrole moiety. researchgate.net These reactions showcase the ability of rhodium catalysts to facilitate complex bond formations under relatively mild conditions. researchgate.netrsc.org

Copper-Catalyzed Transformations in Benzo[e]indole Synthesis

Copper-catalyzed reactions represent another cornerstone in the synthesis of benzo[e]indole and its analogs. These transformations are often cost-effective and exhibit broad functional group tolerance. A notable example is the copper-catalyzed multicomponent reaction of 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles, which affords diverse spirotetrahydrocarbazoles. beilstein-journals.org This method is an extension of the Lévy reaction and provides access to polysubstituted spiro-fused carbazole (B46965) systems. beilstein-journals.org

Copper(I) iodide has been effectively used to catalyze the intramolecular C–O bond formation in the synthesis of methyl benzo[b]furan-3-carboxylates, a related heterocyclic system. clockss.org This highlights the utility of copper in facilitating ring closure reactions. Additionally, copper-catalyzed cascade reactions involving 2-amino-1,4-naphthoquinones and α-bromocarboxylates have been developed to synthesize benzo[f]indole-2,4,9(3H)-triones. rsc.org These examples underscore the broad applicability of copper catalysts in constructing complex heterocyclic frameworks.

Targeted Synthesis and Derivatization of this compound

Once the benzo[e]indole core is synthesized, further functionalization is often necessary to introduce desired properties or reactive handles for subsequent transformations.

Functionalization for Creation of Reactive Centers (e.g., Malonaldehyde Derivatives)

A key strategy for functionalizing this compound involves the creation of reactive centers, such as malonaldehyde derivatives. Treatment of 1,1,2-trimethyl-1H-benzo[e]indole with phosphoryl chloride (POCl3) in dimethylformamide (DMF) yields 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde. researchgate.netuodiyala.edu.iqrdd.edu.iqdergipark.org.tr This Vilsmeier-Haack type reaction introduces two aldehyde groups, which serve as versatile reactive sites for further modifications, such as Schiff base formation with amines. researchgate.netuodiyala.edu.iqrdd.edu.iqdergipark.org.tr The steric hindrance at one of the aldehyde groups allows for controlled mono- or di-substitution by adjusting reaction times. uodiyala.edu.iqrdd.edu.iq

N-Alkylation and Quaternization Strategies for Benzo[e]indolium (B1264472) Salts

The nitrogen atom of the benzo[e]indole nucleus can be readily alkylated or quaternized to form benzo[e]indolium salts. These salts are important intermediates and have applications as fluorescent dyes. N-alkylation can be achieved using various alkylating agents in the presence of a base. For example, the reaction with ethyl 6-bromohexanoate (B1238239) introduces a hexanoic acid side chain. Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones provides an efficient method for direct N-alkylation. rsc.org

Quaternization, the formation of a quaternary ammonium (B1175870) salt, can be achieved by reacting the benzo[e]indole with an alkyl halide. mdpi.com For instance, the reaction of benzo[c]quinoline with bromoketones leads to the formation of benzo[c]quinolinium bromides. mdpi.com These quaternized salts are precursors for the in situ generation of ylides, which can undergo [3+2] dipolar cycloaddition reactions. mdpi.com

Regioselective Substitution Reactions

C-Metallation and Subsequent Electrophilic Trapping Methodologies

The functionalization of the benzo[e]indole scaffold through C-metallation followed by electrophilic trapping is a versatile strategy for introducing a variety of substituents. This method typically involves the deprotonation of a C-H bond using a strong base to form a metallated intermediate, which is then quenched with an electrophile.

Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic compounds. In the context of indole synthesis, isopropyl magnesium chloride has been used in the presence of a catalytic amount of diisopropylamine (B44863) to achieve 2-iodoindoles. core.ac.uk This approach highlights the potential for selective metallation at specific positions on the indole nucleus, which can then be followed by reaction with an electrophile to introduce desired functional groups.

While direct C-metallation of this compound is not extensively detailed in the provided results, the principles of C-H activation and metallation are well-established in heterocyclic chemistry. For instance, the metalation of chloro-substituted quinolines with metal amides allows for regioselective functionalization at the C-3, C-2, or C-8 positions, depending on the specific reagents used. researchgate.net These methodologies could conceptually be adapted for the functionalization of the this compound core. The choice of the metallating agent and reaction conditions would be crucial in determining the site of deprotonation and subsequent functionalization.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. Several studies have demonstrated the successful application of microwave irradiation in the synthesis of indole derivatives, including those with the benzo[e]indole framework.

A notable example is the efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines using a palladium-catalyzed intramolecular oxidative coupling. mdpi.com This protocol, when performed under microwave heating, resulted in excellent yields and high regioselectivity in significantly reduced reaction times compared to conventional heating methods. mdpi.com For instance, the cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate to the corresponding indole derivative was achieved in 94% yield within 3 hours under microwave conditions, compared to 62% yield after 16 hours with conventional heating. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole Derivative mdpi.com

MethodTemperatureTimeYield
Conventional Heating110 °C16 h62%
Microwave Irradiation60 °C3 h94%

Furthermore, the Fischer indole synthesis, a cornerstone method for indole preparation, has been significantly improved by microwave assistance. The synthesis of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone (B44728) was accomplished in just 10 minutes at 100 °C with microwave irradiation, yielding the product quantitatively. mdpi.com This is a substantial improvement over conventional heating methods that require overnight refluxing. mdpi.com

An improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50 °C. researchgate.net This method offers high product yields, short conversion times, and mild reaction conditions. researchgate.net The synthesis of ethyl 3H-benz[e]indole-2-carboxylate has been reported using this microwave-assisted approach. researchgate.net

Short Synthesis Approaches from Defined Precursors

The development of concise synthetic routes to complex molecules from readily available starting materials is a primary goal in organic synthesis. For the benzo[e]indole system, a notable short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been developed starting from Martius Yellow. acs.orgnih.gov The key steps in this efficient synthesis are three regioselective reactions: iodination, a 5-exo-trig aryl radical-alkene cyclization, and carboxylation. acs.orgnih.gov This approach provides a streamlined pathway to valuable amino-CBI (amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole) compounds.

Another approach involves the functionalization of 1,1,2-trimethyl-1H-benzo[e]indole. This readily available starting material can be treated with phosphorus oxychloride in a Vilsmeier-Haack reaction to produce 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde. dergipark.org.tr This intermediate, possessing two reactive aldehyde groups, serves as a platform for further elaboration, such as coupling with amino sugars to create novel bioactive molecules. dergipark.org.tr

Synthesis of Specific Substituted Benzo[e]indoles (e.g., Aryldiazenyl Derivatives)

The synthesis of specifically substituted benzo[e]indoles, such as those bearing an aryldiazenyl group, has been reported. A novel series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were prepared through the cyclization of the corresponding arylamidrazones. researchgate.netmdpi.comnih.gov This cyclization is effectively catalyzed by polyphosphoric acid (PPA). researchgate.netmdpi.comnih.gov

The general synthetic pathway begins with the preparation of 1-arylhydrazono-1-chloroacetones from substituted anilines. mdpi.com These intermediates are then coupled with 1-naphthylamine (B1663977) to form arylamidrazones, which are subsequently cyclized using PPA to yield the target 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles in moderate yields (50-60%). researchgate.netmdpi.com

Table 2: Synthesis of 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives researchgate.netmdpi.com

StepReactantsReagents/ConditionsProduct
1Substituted aniline, α-chloroacetylacetoneSodium nitrite, in situ diazotization1-Arylhydrazono-1-chloroacetone
21-Arylhydrazono-1-chloroacetone, 1-naphthylamineCouplingArylamidrazone
3ArylamidrazonePolyphosphoric acid (PPA), 115 °C2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole

Multi-step Benzo[e]indole Core Assemblage from Heterocyclic Precursors (e.g., Triazole Molecules)

An innovative two-step synthesis of fluorescent 2,3-dihydrobenzo[e]indole derivatives has been developed utilizing 1H-1,2,3-triazoles as the sole starting materials. nih.gov This method showcases a sophisticated cascade of reactions to construct the complex benzo[e]indole core.

The first step involves a rhodium-catalyzed domino reaction where a 1-alkyl-1,2,3-triazole reacts with two molecules of a 1-sulfonyl-1,2,3-triazole. nih.gov This proceeds through a transannulation/sulfonamidovinylation sequence. nih.gov The subsequent step is an SEAr (electrophilic aromatic substitution) cyclization of the resulting 4-aryl-5-(sulfonamidovinyl)pyrroles using Eaton's reagent. nih.gov This cyclization furnishes 2,3-dihydrobenzo[e]indoles with sulfonylimino, hydroxy, and primary amino groups at the C1, C2, and C5 positions, respectively. nih.gov

This methodology represents a formal regioselective functionalization of terminal alkynes and demonstrates the utility of triazoles as precursors for more complex heterocyclic systems. researchgate.net The rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles generates α-imino rhodium carbene complexes, which can undergo insertion into the C3-H bond of an indole, a key step in the formation of the pyrrole (B145914) intermediate. researchgate.net

Reactivity and Chemical Transformations of 2 Methyl 3h Benzo E Indole and Its Structural Congeners

Electrophilic Reactivity Profiles of the Benzo[e]indole System

The benzo[e]indole nucleus is a π-excessive heterocyclic system, making it prone to electrophilic substitution. The fusion of the benzene (B151609) ring to the indole (B1671886) core modifies the electron density distribution, which in turn influences the preferred sites for electrophilic attack compared to simple indoles. smolecule.com

C-3 Reactivity in Electrophilic Aromatic Substitution

In common with simpler indole structures, the C-3 position of the pyrrole (B145914) ring in the benzo[e]indole system is the most favored site for electrophilic substitution. bhu.ac.in This preference is attributed to the stability of the cationic intermediate (a 3H-indolium cation) formed during the reaction. The positive charge in this intermediate can be effectively delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

Attack at the C-2 position would lead to an intermediate where stabilization requires disruption of the benzene ring's aromatic sextet, making it less favorable. bhu.ac.in Should the C-3 position be occupied by a substituent, electrophilic attack may then occur at other positions, such as C-2 or C-6. bhu.ac.in The presence of the additional benzene ring in the benzo[e]indole structure generally enhances the stability of the system but can also influence the reactivity of the benzo portion of the molecule. smolecule.com

Nitration and Alkylation Pathways of Indole Derivatives

The specific conditions for the nitration and alkylation of indole derivatives are crucial in determining the final product distribution.

Nitration: The nitration of 2-methylindole (B41428), a structural congener of 2-methyl-3H-benzo[e]indole, demonstrates the influence of reaction conditions on regioselectivity. When subjected to nitration under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, 2-methylindole undergoes substitution at the C-5 position of the benzene ring. bhu.ac.in This is because under these conditions, the C-3 position becomes protonated, forming a 2-methyl-3H-indolium cation. This protonation deactivates the heterocyclic portion of the molecule towards further electrophilic attack. bhu.ac.inbhu.ac.in In contrast, using non-acidic nitrating agents like benzoyl nitrate (B79036) allows for substitution at the more nucleophilic C-3 position. bhu.ac.inbhu.ac.in

Alkylation: Alkylation of indoles, such as with methyl iodide, typically occurs at the C-3 position, especially at elevated temperatures. bhu.ac.in For instance, the reaction of indole with methyl iodide in dimethylformamide at around 80°C yields 3-methylindole. bhu.ac.in Further methylation can lead to poly-methylated products like 1,2,3,3-tetramethyl-3H-indolium iodide. bhu.ac.in Trichloroacetimidates, activated by a Lewis or Brønsted acid, have also been employed as effective alkylating agents for various indole substrates. syr.edu

Cycloaddition Reactions Involving the Benzo[e]indole Moiety (e.g., Diels-Alder)

The benzo[e]indole scaffold can be synthesized and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. smolecule.com This powerful carbon-carbon bond-forming reaction provides a direct pathway for constructing the benzo[e]indole framework. smolecule.comdntb.gov.ua

One synthetic strategy involves the [4+2] cycloaddition of 2-vinylpyrroles with arynes, which are highly reactive intermediates. dntb.gov.ua To achieve the desired regioselectivity and prevent the reaction from occurring on the pyrrole ring itself, the nitrogen of the vinylpyrrole is protected with a bulky group, such as a diphenylmethyl (CHPh2) group. This directs the aryne to react with the external vinyl group, leading to the formation of substituted benzo[e]indoles in good yields. dntb.gov.ua

Furthermore, nitrovinylbenzindoles have been utilized as dienes in Diels-Alder reactions with various dienophiles to prepare a range of complex carbazoles and other fused indole systems. rsc.orgrsc.org The reactivity in these cycloadditions is a testament to the versatile diene character that can be engineered into benzo[e]indole precursors.

Derivatization via Condensation and Coupling Reactions

The functionalization of the this compound core can be readily achieved through condensation and coupling reactions, allowing for the synthesis of a diverse array of derivatives with potential applications.

Formation of Chalcones and Schiff Bases from Benzo[e]indole Precursors

Chalcones: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, can be synthesized from indole precursors. researchgate.netacs.orgnih.gov The general method for synthesizing indole-based chalcones is the Claisen-Schmidt condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an appropriate indole aldehyde or ketone with another ketone or aldehyde. researchgate.netnih.gov For example, new indole-chalcone hybrids have been prepared by reacting heteroaromatic aldehydes bearing an indole scaffold with acetophenones in the presence of a base like sodium hydroxide. nih.gov A precursor derived from 1,1,2-trimethyl-1H-benzo[e]indole has been used to synthesize a series of new chalcones. dergipark.org.tr

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netijacskros.comjuniperpublishers.com Indole-3-carboxaldehyde and its derivatives are common starting materials for synthesizing indole-containing Schiff bases. researchgate.net To facilitate Schiff base formation from a less reactive precursor like 1,1,2-trimethyl-1H-benzo[e]indole, the molecule can first be functionalized to introduce an aldehyde group. researchgate.net For instance, treatment with phosphoryl chloride (POCl3) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction can yield a malonaldehyde derivative, which is then capable of reacting with amines to form Schiff bases. researchgate.netuodiyala.edu.iq These reactions have been used to couple benzo[e]indole derivatives with various amino compounds, including amino acids. researchgate.net

The table below summarizes representative condensation reactions for generating chalcones and Schiff bases from indole precursors.

Precursor TypeReagentReaction TypeProduct Type
Indole-3-carboxaldehydeAcetophenoneClaisen-Schmidt CondensationIndole-Chalcone
3-Acetyl-indoleAromatic AldehydeClaisen-Schmidt CondensationIndole-Chalcone
Indole-3-carboxaldehydePrimary AmineCondensationIndole-Schiff Base
1,1,2-Trimethyl-1H-benzo[e]indolePOCl₃/DMF, then AmineVilsmeier-Haack/CondensationBenzo[e]indole-Schiff Base

Covalent Coupling with Biomolecules (e.g., Amino Sugars)

The benzo[e]indole framework can be covalently linked to biomolecules, such as amino sugars, to create hybrid molecules. The synthesis of benzo[f]indole-4,9-diones linked to carbohydrate chains serves as a relevant example of this type of derivatization. scielo.br In these syntheses, aminocarbohydrates are first prepared from commercially available sugars like D-ribose or D-galactose. scielo.br These amino sugars then undergo a Michael addition reaction with a suitable quinone, such as 1,4-naphthoquinone. scielo.br The resulting amino-sugar-quinone conjugate can then be further cyclized to form the final benzo-fused indole dione (B5365651) structure covalently attached to the sugar moiety. scielo.br This strategy highlights a pathway for conjugating the rigid, aromatic benzoindole system with the chiral, hydrophilic carbohydrate unit. scielo.brnih.gov

Reactions with Michael Acceptors

The indole nucleus, including that of this compound, readily participates in Michael addition reactions with various electrophilic α,β-unsaturated compounds. bhu.ac.in This reactivity is attributed to the enamine-like character of the indole ring, which facilitates the conjugate addition of the nucleophilic C3 position to Michael acceptors.

Common Michael acceptors that react with indoles include α,β-unsaturated ketones, nitriles, and nitro compounds. bhu.ac.in These reactions are typically catalyzed by acids and result in the formation of 3-substituted indole derivatives. The reaction of indoles with Michael acceptors is a fundamental transformation for the synthesis of a wide array of more complex indole-containing structures.

A notable application of this reaction is in the synthesis of cyanine (B1664457) dyes. For instance, a novel fluorophore, 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one, was synthesized and characterized. researchgate.net This compound demonstrates the utility of Michael-type reactions in creating functional molecules with specific photophysical properties.

Reactant AReactant B (Michael Acceptor)Product TypeReference
Indoleα,β-Unsaturated Ketone3-Substituted Indole bhu.ac.in
Indoleα,β-Unsaturated Nitrile3-Substituted Indole bhu.ac.in
Indoleα,β-Unsaturated Nitro Compound3-Substituted Indole bhu.ac.in
1,1,3-trimethyl-1H-benzo[e]indoliumPropan-2-one derivativeFused fluorophore researchgate.net

Reactions with Oxidizing and Halogenating Agents (e.g., o-Chloranil)

The indole ring system is susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. For example, some benzo[e]indole derivatives can be oxidized to form quinones. Oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to effect such transformations. The oxidation can also be achieved using milder reagents. For instance, catechols can be oxidized to reactive ortho-benzoquinones, which then react with indole derivatives. bohrium.com

Halogenation of indoles typically occurs at the C3 position due to its high electron density. mdpi.com For example, 2-trifluoromethylindole can be halogenated to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com These halogenated indoles are valuable synthetic intermediates.

A specific example of an oxidizing and halogenating agent is o-chloranil (tetrachloro-1,2-benzoquinone). While direct reaction data for this compound with o-chloranil is not prevalent in the provided results, the general reactivity of indoles with quinones suggests a potential for addition or redox reactions. bohrium.com

Indole DerivativeReagentProduct TypeReference
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylatePotassium PermanganateQuinone
2-TrifluoromethylindoleN-Chlorosuccinimide3-Chloro-2-trifluoromethylindole mdpi.com
2-TrifluoromethylindoleN-Bromosuccinimide3-Bromo-2-trifluoromethylindole mdpi.com
2-TrifluoromethylindoleN-Iodosuccinimide3-Iodo-2-trifluoromethylindole mdpi.com

Reactivity of N-Substituted Benzo[e]indole Systems with Electrophiles

The reactivity of the indole nucleus towards electrophiles is significantly influenced by substitution on the nitrogen atom. While the C3 position is generally the most reactive site for electrophilic attack in N-unsubstituted indoles, N-substitution can alter this selectivity. wikipedia.org

Alkylation of the nitrogen atom is a common reaction, often achieved using a strong base like sodium hydride followed by an alkyl halide. mdpi.com For instance, N-methyl, N-benzyl, and N-tosyl derivatives of 3-halogenated 2-CF3-indoles have been prepared in high yields. mdpi.com

N-substituted indoles still undergo electrophilic substitution, but the reaction may require more forcing conditions compared to their N-H counterparts. The Vilsmeier-Haack reaction, for example, which formylates the C3 position, is a common electrophilic substitution reaction for indoles. wikipedia.org In N-substituted benzo[e]indole systems, the C3 position remains the primary site of electrophilic attack.

SubstrateElectrophileProductReference
3-Halogenated 2-CF3-indolesMethyl Iodide (MeI)N-Methyl-3-halogenated-2-CF3-indole mdpi.com
3-Halogenated 2-CF3-indolesBenzyl Bromide (BnBr)N-Benzyl-3-halogenated-2-CF3-indole mdpi.com
3-Halogenated 2-CF3-indolesTosyl Chloride (TsCl)N-Tosyl-3-halogenated-2-CF3-indole mdpi.com
IndolePhosphorylated SerineTryptophan (C3-alkylation) wikipedia.org

Self-Condensation Phenomena of Benzo[e]indolinium Salts

Benzo[e]indolinium salts are known to undergo self-condensation reactions, particularly under certain synthetic conditions. researchgate.net This phenomenon has been observed during the synthesis of cyanine dyes. researchgate.netresearchgate.net The self-condensation can lead to the formation of dimeric or trimeric structures. bhu.ac.in

The mechanism of self-condensation can involve the activation of the indole to an N-oxide, which can then react with another molecule of the 3H-indole. researchgate.net Subsequent deprotonation and elimination of water can yield a dimeric indole molecule. researchgate.net This process is analogous to the acid-catalyzed dimerization of indole, which proceeds through a 3H-indolium cation acting as an electrophile that attacks a second indole molecule. bhu.ac.in

This reactivity is significant in the synthesis of polymethine dyes, where the desired product may be contaminated with byproducts from self-condensation.

ReactantConditionProductReference
Benzo[e]indolinium saltSynthesis of cyanine dyesSelf-condensation product researchgate.net
IndoleAcidic conditionsDimer, Trimer bhu.ac.in

Transformation to Fused Polycyclic Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused polycyclic heterocyclic systems. acs.org These larger, more complex structures are of interest due to their potential applications in materials science and medicinal chemistry.

One approach involves the reaction of indoline-2-thiones with α-halo carbonyl derivatives to construct 2,3-thiophene-fused indoles. nih.gov Another strategy is the Rh(III)-catalyzed successive C-H activation of 2-phenyl-3H-indoles and cyclization with diazo compounds to form highly fused indole heteropolycycles. researchgate.net This transformation involves sequential [3+3] and [4+2] cyclization cascades. researchgate.net

Furthermore, catalyst-controlled divergent reactions of 2,3-disubstituted indoles with propargylic alcohols can lead to the formation of 3H-benzo[b]azepines through a selective ring expansion. acs.org These examples highlight the versatility of the benzo[e]indole scaffold in building complex molecular architectures.

Starting MaterialReagent/CatalystFused SystemReference
Indoline-2-thioneα-Halo carbonyl derivativeThiazolo[3,2-a]indole nih.gov
2-Phenyl-3H-indoleDiazo compound / Rh(III) catalystFused indole heteropolycycle researchgate.net
2,3-Disubstituted indolePropargylic alcohol / TsOH or B(C6F5)33H-Benzo[b]azepine acs.org
o-indolo anilinesDiazo compounds / Rh(III) catalystIndole-fused diazepine acs.org

Advanced Spectroscopic Characterization of 2 Methyl 3h Benzo E Indole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-methyl-3H-benzo[e]indole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in the molecule. For derivatives of this compound, the aromatic protons of the benzo[e]indole core typically appear as multiplets in the range of δ 7.20–8.17 ppm. dergipark.org.tr The methyl group protons at the 2-position typically resonate as a singlet around δ 2.69 ppm. dergipark.org.tr In substituted analogs, such as 1,1,2-trimethyl-1H-benzo[e]indole, the protons of the gem-dimethyl groups at the 1-position appear as a singlet around δ 1.89-1.96 ppm. dergipark.org.tr

Proton EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (benzo[e]indole)7.20 - 8.17m
2-CH₃~2.69s
1,1-(CH₃)₂1.89 - 1.96s
N-H (in certain derivatives)~13.14 - 14.24s

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The aromatic carbons of the benzo[e]indole ring system typically resonate in the region of δ 109.11–140.86 ppm. dergipark.org.tr The carbon of the methyl group at the 2-position is generally found in the aliphatic region. For instance, in a related derivative, the methyl carbon appears at δ 14.1 ppm. researchgate.net The carbons of the gem-dimethyl groups at the C1 position in 1,1,2-trimethyl-1H-benzo[e]indole derivatives are observed around δ 22.25-24.06 ppm, with the C1 quaternary carbon appearing near δ 52.96 ppm. dergipark.org.tr

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Aromatic Carbons109.11 - 140.86
C=O (in derivatives)~179.79 - 198.15
C=N (in derivatives)~138.05 - 147.98
2-CH₃~14.1
1,1-(CH₃)₂22.25 - 24.06
C(CH₃)₂~52.96

To unambiguously assign proton and carbon signals and to elucidate complex connectivity, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of adjacent protons, particularly within the aromatic rings of the benzo[e]indole system. researchgate.netipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is instrumental in piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. researchgate.netcolumbia.edu For example, HMBC can confirm the position of the methyl group by showing a correlation between the methyl protons and the C2 and C3 carbons of the indole (B1671886) ring. researchgate.net

13C NMR Analysis of Carbon Frameworks

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. shu.ac.ukacs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable structural information. For indole derivatives, common fragmentation pathways involve the cleavage of side chains and the rupture of the heterocyclic ring. nih.gov For instance, in 2-methylindole (B41428), a characteristic fragmentation is the loss of a hydrogen atom to form a stable quinolinium-like cation.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. shu.ac.ukbeilstein-journals.org In this compound and its derivatives, characteristic IR absorption bands can be observed. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings are found in the 1455-1598 cm⁻¹ region. dergipark.org.tr If the indole nitrogen is protonated (N-H), a stretching band can be observed. dergipark.org.tr In derivatives containing other functional groups, such as a carbonyl (C=O) or a nitrile (C≡N), their characteristic strong absorption bands would be present around 1680-1790 cm⁻¹ and 2224-2238 cm⁻¹, respectively. dergipark.org.trresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2930 - 2978
Aromatic C=CStretching1455 - 1598
C-NStretching~1210
N-H (in some derivatives)Stretching~3136

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzo[e]indole derivatives, with their extended π-conjugated systems, typically exhibit strong absorption in the UV-Vis region. The absorption maxima (λ_max) are influenced by the specific substitution pattern on the benzo[e]indole core. mdpi.comsci-hub.se

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

The conformation of molecules based on the this compound scaffold is significantly influenced by the spatial orientation of its substituent groups. XRD analysis precisely measures the dihedral angles between the plane of the benzo[e]indole ring system and its various substituents. This information is critical for understanding steric hindrance and electronic communication between different parts of the molecule.

In a study of 2-methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile, the dihedral angle between the benzoindole ring system and the appended p-tolyl ring was determined to be 71.99 (7)°. nih.gov Similarly, in related indole structures, phenyl rings attached to a sulfonyl group have been observed to be nearly orthogonal to the indole ring system, with interplanar angles ranging from 73.35 (7)° to 87.68 (8)°. iucr.org This near-orthogonal orientation can limit π-conjugation between the rings but is crucial for establishing specific intermolecular packing motifs. iucr.org The planarity of the core indole system is generally maintained, with only minor deviations of atoms from the mean plane. iucr.org

Table 1: Crystallographic Data for 2-Methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile This interactive table provides key crystal data obtained from XRD analysis.

ParameterValue
Chemical FormulaC₂₁H₁₆N₂
Molecular Weight296.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.321 (2)
b (Å)12.422 (3)
c (Å)13.258 (3)
β (°)107.14 (3)
Volume (ų)1624.4 (6)
Z (molecules/unit cell)4
Data sourced from reference nih.gov.

The arrangement of molecules in the solid state, or crystal packing, is dictated by a combination of intermolecular forces, including hydrogen bonds and van der Waals interactions. iosrjournals.org In the crystal structure of 2-methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile, molecules are linked into centrosymmetric dimers through pairs of C—H⋯N hydrogen bonds. nih.gov

The competition between intramolecular and intermolecular hydrogen bonding is also a key factor. rsc.org For instance, in a related 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl) derivative, a strong intramolecular N–H⋯O hydrogen bond is formed, influencing the molecule's conformation. beilstein-journals.org The parameters for this bond were determined as N···O distance of 2.513 Å and an N–H–O angle of 140.4°. beilstein-journals.org

Table 2: Hydrogen-Bond Geometry for 2-Methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile This interactive table details the parameters of the intermolecular hydrogen bonds stabilizing the crystal structure.

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C16—H16⋯N20.932.603.480 (3)158
Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from reference nih.gov.

Determination of Dihedral Angles and Molecular Conformations

Fluorescence Spectroscopy and Photophysical Property Characterization

Derivatives of this compound are widely investigated for their fluorescence properties, owing to their extended π-electron systems and rigid structures which often lead to high quantum yields. sci-hub.seresearchgate.net These compounds serve as foundational units for fluorescent probes, sensors, and dyes for bioimaging. sci-hub.sedergipark.org.tr

Ionochromism refers to the change in a substance's color or fluorescence upon interaction with ions. Benzo[e]indole derivatives have been successfully engineered as molecular switches whose optical and fluorescent properties can be modulated by the presence of specific ions. beilstein-journals.org

For example, certain 2-(benzo[e]indolin-2-yl)-1,3-tropolone derivatives exhibit fluorescence switching upon sequential exposure to cyanide (CN⁻) and mercury (Hg²⁺) ions in an acetonitrile (B52724) solution. beilstein-journals.org Another derivative, methyl 1-(naphthalen-1-yl)-3H-benzo[e]indole-2-carboxylate, demonstrates high selectivity for fluoride (B91410) (F⁻) anions. researchgate.net The addition of F⁻ causes a significant decrease in its fluorescence intensity and the emergence of a new emission band at longer wavelengths, a response not observed with other common anions. researchgate.net Similarly, a benzo[e]indole[2,1-b] beilstein-journals.orgdergipark.org.trbenzooxazine derivative has been developed as a highly sensitive fluorescent and colorimetric probe for CN⁻, with a detection limit as low as 0.1 μM. researchgate.net

Furthermore, emission can be switched by external stimuli other than ions. Photochromic indolyl(thienyl)maleimides can be reversibly transformed between a fluorescent ring-opened form and a non-fluorescent ring-closed isomer by irradiating with light of different wavelengths (436 nm for closing, >500 nm for opening). arkat-usa.org

Table 3: Examples of Ion-Induced Fluorescence Switching in Benzo[e]indole Derivatives This interactive table summarizes the response of various benzo[e]indole-based sensors to specific ions.

Benzo[e]indole DerivativeTarget Ion(s)Observed Fluorescence Change
2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-1,3-tropoloneCN⁻, Hg²⁺Emission switching between 420-440 nm and 476-530 nm. beilstein-journals.org
Methyl 1-(naphthalen-1-yl)-3H-benzo[e]indole-2-carboxylateF⁻Decrease in intensity and appearance of a new red-shifted band. researchgate.net
TEO (a benzo[e]indolo[2,1-b] beilstein-journals.orgdergipark.org.trbenzooxazine)CN⁻Fluorescence quenching; allows for detection at 0.1 μM. researchgate.net

The development of fluorophores that absorb and emit in the near-infrared (NIR) region (700-1700 nm) is of great interest for applications like in vivo imaging, as NIR light offers deeper tissue penetration and minimizes interference from biological autofluorescence. rsc.orgnih.gov The extended π-conjugation of the benzo[e]indole moiety makes it a prime candidate for constructing NIR dyes. dergipark.org.trresearchgate.net

Incorporating a benzo[e]indole unit into a dye structure, such as a monomethine cyanine (B1664457), causes a significant red-shift in the maximum absorption wavelength (λmax) compared to simpler indole-based dyes. mdpi.com For example, substituting a benzothiazole (B30560) with a 3,3-dimethylbenz[e]indole in one such dye shifts the λmax to 585 nm due to the increased conjugation from the additional benzene (B151609) ring. mdpi.com

Semisquaraine dyes (SSK 1-3) based on 1,1,2-trimethyl-1H-benzo[e]indole as the electron donor exhibit absorption between 437-444 nm and emission in the range of 469-493 nm, with Stokes shifts of 32-54 nm. sci-hub.se Other penta-heterocyclic compounds incorporating the benzo[e]indole structure show excellent fluorescence with large Stokes shifts between 60-70 nm, highlighting their potential as powerful fluorescent tools.

Table 4: Photophysical Properties of Selected Benzo[e]indole-Based Dyes This interactive table presents key photophysical data for fluorescent dyes containing the benzo[e]indole scaffold.

Dye ClassSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Semisquaraines (SSK 1-3)Various437 - 444469 - 49332 - 54
12H-benzo[e]indolo[3,2-b]benzofuransNot SpecifiedNot SpecifiedNot Specified60 - 70
Monomethine Cyanine (6d)Not Specified585Not SpecifiedNot Specified
Data sourced from references sci-hub.semdpi.com.

Theoretical and Computational Investigations of 2 Methyl 3h Benzo E Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a detailed picture of electron distribution and its implications for chemical reactivity and molecular properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. ntnu.noopenreview.net It is widely used to determine the equilibrium geometry of molecules by finding the minimum energy structure on the potential energy surface. ntnu.no For 2-methyl-3H-benzo[e]indole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict key structural parameters. materialsciencejournal.orgmdpi.com The process involves systematically adjusting the molecular geometry to minimize the total electronic energy, thereby revealing the most stable conformation. ntnu.no

Table 1: Predicted Geometrical Parameters for a Representative Benzo-fused Heterocycle (Illustrative) Note: Data for a related structure is used for illustrative purposes due to the absence of specific published data for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.39 Å
Bond LengthN-C81.37 Å
Bond LengthC-CH31.51 Å
Bond AngleC1-N-C8108.5°
Bond AngleN-C1-C2110.0°
Dihedral AngleC2-C1-N-C80.5°

This interactive table illustrates the type of data obtained from DFT geometry optimization.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are known for their high accuracy, though they are often more computationally demanding than DFT. nih.govnist.gov

These methods are particularly useful for predicting fundamental molecular properties with high precision. For instance, ab initio calculations can be employed to determine gas-phase enthalpies of formation, which are critical for thermochemical studies. nih.govnist.gov They can also be used to precisely model intermolecular interaction energies, such as hydrogen bonding, which are crucial for understanding the behavior of molecules in condensed phases and biological systems. nih.gov While specific ab initio studies on this compound are not prominent in the literature, the application of these methods to similar organic molecules demonstrates their power in providing benchmark-quality data for various molecular properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. uci.educhemrxiv.org It extends the framework of ground-state DFT to describe how the electron density responds to time-dependent electromagnetic fields, such as light. uci.edu This allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these absorptions. researchgate.net

For aromatic molecules like this compound, TD-DFT can predict the UV-visible absorption spectrum. tandfonline.com The calculations reveal the specific electronic transitions (e.g., from a π to a π* orbital) that are responsible for each absorption band. nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding how structural modifications can tune the optical properties of a molecule. Calculations on related indole (B1671886) derivatives have shown that TD-DFT, particularly with range-separated functionals like CAM-B3LYP, can reliably predict absorption maxima and charge-transfer excitations. researchgate.netresearchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions Note: This table is a representation of typical TD-DFT output for a chromophoric molecule.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.543500.25HOMO → LUMO (95%)
S₀ → S₂4.133000.11HOMO-1 → LUMO (70%)
S₀ → S₃4.422800.45HOMO → LUMO+1 (85%)

This interactive table showcases the kind of data generated from TD-DFT calculations to understand a molecule's optical properties.

Ab Initio Methods for Molecular Property Predictions

Molecular Dynamics Simulations for Conformational Analysis and System Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular flexibility, conformational changes, and thermodynamic properties. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. tandfonline.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is easily excitable and chemically reactive, whereas a large gap indicates high kinetic stability and low chemical reactivity. tandfonline.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the benzo[e]indole core, while the LUMO would also be a π-type anti-bonding orbital. Electronic transitions, such as those observed in UV-Vis spectroscopy, are often dominated by the promotion of an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 3: Representative Frontier Molecular Orbital Data Note: Values are illustrative for a typical aromatic heterocycle.

ParameterEnergy (eV)
HOMO Energy-5.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE) 4.25

This interactive table presents the key energy values derived from FMO analysis.

Reactivity Indices and Conceptual DFT Applications for Reaction Mechanism Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using indices derived from the electronic structure. mdpi.comresearchgate.net These reactivity indices are powerful tools for predicting how a molecule will behave in a chemical reaction without needing to compute the full reaction pathway. mdpi.com

Key global reactivity indices are calculated from the energies of the frontier orbitals (approximating Ionization Potential, I ≈ -EHOMO and Electron Affinity, A ≈ -ELUMO). materialsciencejournal.orgtandfonline.com These indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ = -(I+A)/2) mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η = (I-A)/2) mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule can be polarized. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. (ω = μ²/2η) mdpi.commdpi.com

Nucleophilicity (N): Describes the electron-donating capability of a molecule. mdpi.commdpi.com

For the indole family of compounds, these indices can effectively predict their reactivity in electrophilic substitution reactions, which typically occur at the electron-rich pyrrole (B145914) ring. researchgate.net By calculating these indices for this compound, one could predict its susceptibility to attack by various electrophiles and nucleophiles, offering valuable insights into potential reaction mechanisms. mdpi.commdpi.com

Studies of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hirshfeld Surface Analysis)

Theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its solid-state properties, such as crystal packing, stability, and polymorphism. While specific studies focusing exclusively on this compound are not prominent in the available literature, the methodologies applied to related indole derivatives provide a clear framework for how such an analysis would be conducted. Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying intermolecular contacts in molecular crystals. mdpi.comnih.govmdpi.com

Hirshfeld surface analysis defines the space a molecule occupies in a crystal, and the surface is colored according to various properties, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm map is particularly insightful, as it highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for crystal stability. mdpi.com Red spots on the dnorm surface indicate these short contacts, typically representing hydrogen bonds, while blue regions signify longer contacts. mdpi.combohrium.com

For a molecule like this compound, one would anticipate several key intermolecular interactions that Hirshfeld analysis could elucidate:

π-π Stacking: The planar aromatic system of the benzo[e]indole core is expected to participate in significant π-π stacking interactions, which are fundamental to the packing of many aromatic heterocyclic compounds. mdpi.com These would appear on the shape index map as characteristic red and blue triangles.

C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can act as donors for weak C-H···π interactions with the electron-rich π-system of neighboring molecules. nih.gov

The table below conceptualizes the kind of data that would be generated from a Hirshfeld surface analysis of this compound, based on findings for analogous compounds. nih.govmdpi.com

Interaction TypeTypical Contribution to Hirshfeld Surface (%)Description
H···H~45-60%Represents the most frequent, albeit weaker, van der Waals contacts.
C···H/H···C~20-30%Includes C-H···π interactions and other van der Waals contacts.
N···H/H···N~5-10%Indicates potential weak hydrogen bonding involving the indole nitrogen.
C···C~3-8%Corresponds to π-π stacking interactions.
Other~1-5%Includes minor contacts like N···C and N···N.

By quantifying these interactions, computational studies can provide a detailed understanding of the supramolecular assembly of this compound, which is foundational for materials science applications and for predicting its physical properties. iosrjournals.org

Modeling of Protonation Processes and Basicity/Acidity Predictions

The basicity and acidity of this compound are critical determinants of its chemical reactivity and its behavior in biological systems. Computational chemistry offers robust methods for predicting the acid dissociation constant (pKa), which quantifies these properties. mrupp.infooptibrium.com These predictions are typically achieved by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a solvent, often using a combination of quantum mechanical methods and a solvation model. mdpi.com

For indole and its derivatives, protonation is a subject of particular interest. Unlike simple amines, the lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it significantly less available for protonation. wikipedia.orgjetir.org Consequently, indoles are very weak bases. The most reactive site for electrophilic attack, and thus protonation, is typically the C3 position, which is about 1013 times more reactive than benzene (B151609). wikipedia.org Protonation at C3 results in a resonance-stabilized indoleninium cation. The pKa of the conjugate acid of indole itself is approximately -3.6, highlighting its low basicity. wikipedia.org

In the case of this compound, several factors would influence its basicity:

The Benzo[e] Fusion: The additional fused benzene ring expands the π-system, which can further delocalize the nitrogen lone pair and potentially decrease basicity compared to simple indoles.

The Methyl Group: The electron-donating nature of the methyl group at the C2 position could slightly increase the electron density in the pyrrole ring, potentially making the molecule slightly more basic than the unsubstituted benzo[e]indole.

Position of Protonation: As with other indoles, protonation is expected to occur at the C3 position. acs.orgresearchgate.net

Computational models, such as those employing Density Functional Theory (DFT) with a polarizable continuum model (PCM) or other solvation models like SMD, can be used to calculate the pKa. mdpi.comnih.gov The process involves optimizing the geometries of the neutral molecule and its protonated form (the conjugate acid) and then calculating their free energies in solution.

The table below illustrates the type of theoretical data that would be generated to predict the pKa of this compound, based on established computational methodologies. mdpi.comnih.gov

Computational MethodCalculated PropertyPredicted Value (Illustrative)Interpretation
DFT (e.g., B3LYP/6-31G*)Gas-phase Proton Affinity (PA)~220-230 kcal/molIntrinsic basicity of the molecule without solvent effects.
DFT + Solvation Model (e.g., CPCM, SMD)Aqueous Free Energy of Protonation (ΔGsolv)~5-7 kcal/molThermodynamic favorability of protonation in water.
Thermodynamic Cycle CalculationPredicted pKa~ -2.0 to -4.0Indicates a very weak base, with protonation only occurring in strong acids.

These theoretical predictions are invaluable for understanding the chemical behavior of this compound, guiding synthesis, and predicting its interactions in various chemical and biological environments. researchgate.netschrodinger.com

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. drugdesign.orgresearchgate.net Computational SAR modeling, often through Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a class of compounds like derivatives of this compound, QSAR can be a powerful predictive tool. proceedings.sciencetandfonline.com

A typical QSAR study involves several key steps:

Dataset Assembly: A series of this compound analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) would be compiled. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological characteristics. tandfonline.comnih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the observed biological activity. nih.gov The predictive power of the model is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets.

For a hypothetical series of this compound derivatives being studied as, for instance, kinase inhibitors, a QSAR model might reveal that specific substitutions on the benzene rings are critical for activity. The resulting equation could take a general form like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following interactive table presents a hypothetical QSAR dataset for a series of this compound derivatives, illustrating the type of data used in such a study.

CompoundSubstituent (R)LogP (Hydrophobicity)Molecular Weight (g/mol)pIC50 (Experimental Activity)
1-H3.5207.275.1
27-Cl4.2241.715.8
39-OCH33.6237.295.4
47-NO23.4252.266.2
59-F3.7225.265.6

From such a model, researchers could conclude, for example, that electron-withdrawing groups at the 7-position enhance activity, while bulky groups are detrimental. This computational insight allows for the rational design of new, more potent analogues of this compound for a specific biological target, thereby accelerating the drug discovery process. proceedings.sciencemdpi.com

Applications of 2 Methyl 3h Benzo E Indole and Its Derivatives in Advanced Materials and Chemical Biology Research

Utilization in Organic Electronics and Optoelectronics

The field of organic electronics leverages the electronic and optical properties of carbon-based molecules and polymers. Derivatives of 2-methyl-3H-benzo[e]indole, such as 1,1,2-trimethyl-1H-benzo[e]indole, are frequently used as precursors and key components in the synthesis of functional organic materials. chemimpex.comdergipark.org.tr These materials are essential for creating devices that are flexible, lightweight, and can be manufactured at a lower cost compared to their inorganic counterparts. mdpi.com

Development of Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the core components of many organic electronic devices. Their performance is largely determined by their ability to transport electrical charges, a property known as charge carrier mobility. ucl.ac.uk The charge transport in these materials occurs through a process called hopping, which involves charge carriers moving between localized states created by energetic disorder within the material. tue.nlaps.org The design of highly π-conjugated molecules is a key strategy for creating efficient organic semiconductors. google.com.pg

Indole (B1671886) derivatives, including those based on the benzo[e]indole scaffold, are explored for their potential in developing advanced materials like organic semiconductors. chemimpex.com The planar structure and electron-rich nature of the indole ring system facilitate intermolecular interactions that are crucial for efficient charge transport. mdpi.comacs.org By modifying the chemical structure, for instance, by creating donor-acceptor (D-A) assemblies, researchers can tune the electrochemical properties and energy levels (HOMO/LUMO) of the molecules. ias.ac.in This tuning is critical for developing both p-type (hole-transporting) and n-type (electron-transporting) materials, which are necessary for complex organic electronic devices. google.com.pgias.ac.in For example, polymers based on indole derivatives have been investigated as hole-transporting materials in organic field-effect transistors (OFETs). researchgate.net

Components in Organic Solar Cells as Electron Donor Materials

Organic solar cells (OSCs) are a promising renewable energy technology that relies on the photogeneration of charge carriers in a blend of electron-donating and electron-accepting organic materials. aip.org The efficiency of an OSC is highly dependent on the properties of the donor material, which must absorb light effectively and possess suitable energy levels to facilitate charge separation at the donor-acceptor interface.

A squaraine-based small molecule, designated USQ-BI, which incorporates a 3H-benzo[e]indoline moiety, has been synthesized and used as an electron donor in small-molecule organic solar cells (SM-OSCs). researchgate.netnih.gov This material demonstrated a power conversion efficiency (PCE) of 5.35% and a high short-circuit current (Jsc) exceeding 15 mA/cm². researchgate.netnih.gov Notably, the hole mobility of the benzo[e]indoline-based squaraine was found to be approximately five times higher than that of a comparable indoline-based squaraine, highlighting the beneficial effect of the extended benzannulation on charge transport properties. researchgate.netnih.gov

Table 1: Performance of an Organic Solar Cell Utilizing a this compound Derivative

Donor MoleculePower Conversion Efficiency (PCE)Short-Circuit Current (Jsc)Hole Mobility (cm² V⁻¹ s⁻¹)Reference
USQ-BI (benzo[e]indoline-squaraine)5.35%>15 mA/cm²9.57 x 10⁻⁵ researchgate.net, nih.gov
ASQ-5 (indoline-squaraine)--2.00 x 10⁻⁵ researchgate.net, nih.gov

Synthesis of Advanced Dyes and Pigments (e.g., Cyanine (B1664457), Squaraine)

The this compound scaffold is a cornerstone in the synthesis of several classes of advanced functional dyes, particularly cyanine and squaraine dyes. dergipark.org.tr These dyes are characterized by strong absorption and emission in the visible and near-infrared (NIR) regions, making them suitable for a wide array of applications.

Cyanine Dyes: Cyanine dyes consist of two nitrogen-containing heterocyclic units linked by a polymethine bridge. scispace.com The quaternized form of this compound derivatives, such as 1,1,2-trimethyl-1H-benzo[e]indolium, serves as a key heterocyclic precursor for these dyes. core.ac.uknih.govrsc.org By condensing this precursor with other heterocyclic salts or reagents, chemists can synthesize asymmetric monomethine cyanines. core.ac.uknih.govmdpi.com The specific structure of the benzo[e]indole unit influences the photophysical properties of the resulting dye. core.ac.uknih.gov

Squaraine Dyes: Squaraine dyes are formed from the reaction of squaric acid with electron-rich compounds. wikipedia.org They are known for their intense, narrow absorption bands and high fluorescence quantum yields. wikipedia.orgnih.gov The synthesis often involves the condensation of a 1,1,2-trimethyl-1H-benzo[e]indole derivative with squaric acid or its esters. rsc.orgmdpi.com This reaction creates symmetrical or unsymmetrical squaraine dyes where the benzo[e]indole moiety acts as the electron-donating group. nih.govmdpi.com These dyes are investigated for applications ranging from fluorescent probes to materials for solar cells. researchgate.netuminho.pt

Table 2: Synthesis of Dyes from this compound Derivatives

Dye ClassPrecursorKey ReactionResulting Dye TypeReference
Cyanine1,1,2-trimethyl-1H-benzo[e]indolium saltsCondensation with other heterocyclesAsymmetric monomethine cyanines core.ac.uk, nih.gov
Squaraine1,1,2-trimethyl-1H-benzo[e]indoleCondensation with squaric acid or its derivativesSymmetrical and unsymmetrical squaraines rsc.org, mdpi.com

Design of Molecular Materials with Tunable Optoelectronic Properties

A significant advantage of organic materials is the ability to fine-tune their properties through precise chemical synthesis. ias.ac.in Introducing different functional groups to a core molecular structure can systematically alter its electronic and optical characteristics. The indole scaffold is a versatile platform for this purpose. acs.orgresearchgate.netnih.gov

By creating donor-acceptor (D-A) type structures based on indole derivatives, researchers can modulate the intramolecular charge transfer (ICT) characteristics of a molecule. ias.ac.in This, in turn, allows for the tuning of absorption and emission wavelengths. For example, push-pull chromophores synthesized using N-methyl indole as a donor group have shown absorption maxima ranging widely from 378 to 658 nm, depending on the acceptor group and other substituents. acs.orgresearchgate.netnih.gov This tunability is crucial for developing materials tailored for specific optoelectronic applications, such as emitters in organic light-emitting diodes (OLEDs) or absorbers in organic photodetectors. mdpi.comias.ac.in

Development of Fluorescent Probes and Chemosensors for Research Applications

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying specific analytes within complex biological environments. imrpress.com Probes based on the benzo[e]indole framework are of particular interest due to their favorable photophysical properties. dergipark.org.tr

Design of Near-Infrared (NIR) Fluorescent Probes

Near-infrared (NIR) fluorescent probes, which operate in the 650–900 nm spectral window, offer significant advantages for biological imaging. imrpress.com Light in this region can penetrate deeper into tissues with reduced interference from autofluorescence and light scattering, leading to higher sensitivity and clearer images. imrpress.commdpi.com

The benzo[e]indole moiety is a key structural component in the design of various NIR fluorescent probes. dergipark.org.tr For instance, it has been used to synthesize novel lipophilic NIR fluorophores and cyanine dye derivatives for biological applications. dergipark.org.tr Scientists have developed NIR probes incorporating an indole scaffold for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂). nih.gov Another design strategy involves creating probes based on a squaraine scaffold derived from 1,1,2-trimethyl-1H-benzo[e]indole, which can act as a selective "turn-on" fluorescent sensor for specific biomolecules. dergipark.org.tr The extended conjugation provided by the benzo[e]indole unit helps to shift the fluorescence emission into the desired NIR range. mdpi.com

Table 3: Examples of NIR Probes Based on Benzo[e]indole Derivatives

Probe TypeTarget AnalyteCore ScaffoldKey FeatureReference
"Turn-On" ProbeH₂O₂Indole-boronateNIR fluorescence upon reaction nih.gov
Fluorescent ProbeH₂SQuaternized benzo[e]indoleOff-to-on NIR fluorescence dergipark.org.tr
Fluorophore-micelle complexGeneral imagingBenzo[e]indoleEncapsulated lipophilic NIR fluorophore dergipark.org.tr

Ion-Sensitive Emitting Systems for Analytical Studies

Derivatives of this compound are integral to the design of ion-sensitive emitting systems, which are crucial for analytical studies. These compounds can be engineered to exhibit changes in their fluorescence properties upon binding to specific ions, making them valuable as selective sensors.

A notable example is a benzo[e]indole[2,1-b] nih.govcymitquimica.combenzooxazine derivative, which has been developed as a highly sensitive probe for cyanide anions (CN⁻). researchgate.net This system demonstrates enhanced positive charge on the 3H-benzo[e]indole cation, leading to improved sensitivity and a rapid reaction time for the detection of CN⁻, with a detection limit as low as 0.1 μM. researchgate.net The sensing mechanism involves the interaction of the cyanide ion with the indole derivative, causing a distinct change in its UV-visible absorption spectrum, allowing for quantitative analysis. researchgate.net

Furthermore, 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone has demonstrated the ability to switch its emission between 420–440 nm and 476–530 nm in the presence of cyanide (CN⁻) and mercury (Hg²⁺) ions, respectively, in an acetonitrile (B52724) solution. beilstein-journals.org This dual-response capability highlights the versatility of benzo[e]indole derivatives in the development of multi-ion sensing systems.

Table 1: Ion-Sensitive Probes Based on this compound Derivatives

DerivativeTarget Ion(s)Detection MethodKey Features
Benzo[e]indole[2,1-b] nih.govcymitquimica.combenzooxazine derivativeCN⁻UV-visible spectrophotometry, Fluorescence titrationHigh sensitivity (0.1 μM detection limit), rapid response, high selectivity. researchgate.net
2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropoloneCN⁻, Hg²⁺Fluorescence SpectroscopyEmission switching capability upon successive exposure to different ions. beilstein-journals.org

Imaging Applications in Live Cell Research Environments

The unique photophysical properties of this compound derivatives, particularly their fluorescence in the near-infrared (NIR) region, make them excellent candidates for imaging applications in live cells. dergipark.org.trchemicalbook.com NIR light can penetrate deeper into biological tissues with minimal photodamage and autofluorescence, enabling high-contrast imaging.

Derivatives such as 2-styryl-benzo[e]indoles have been utilized as fluorescent probes for imaging intracellular pH in living cells. nih.gov For instance, a far-visible and near-infrared pH probe based on a 2-styryl-benzo[e]indole derivative has been successfully used for this purpose. nih.gov Another benzoindole-based hemicyanine fluorescent probe, 2,3-trimethy-3-[2,4-(dihyoxyl-4-yl)vinyl]-3H-benzo[e]indole (BiDD), was developed for pH detection and has shown low cytotoxicity in HeLa cells, making it suitable for visualizing pH fluctuations in living systems. frontiersin.org

Furthermore, 1,1,2-trimethyl-1H-benzo[e]indole serves as a precursor for hypoxia-sensitive fluorescent probes used in the real-time imaging of acute ischemia and for near-infrared fluorescent probes for imaging integrin receptor expression in tumors. These applications underscore the importance of this compound in developing advanced diagnostic and research tools. Low cytotoxicity and good biocompatibility of certain benzo[e]indole-based probes have been demonstrated, allowing for their use in monitoring ions like Cu²⁺ and CN⁻ within living cells through fluorescence imaging. researchgate.net

Role as Key Synthetic Intermediates for Complex Molecular Architectures

The this compound core is a versatile building block in organic synthesis, providing a foundation for the construction of more complex molecular architectures. cymitquimica.com

Building Blocks for Novel Heterocyclic Compounds

The reactivity of the methyl group at the 2-position of the benzo[e]indole ring allows for its functionalization and subsequent elaboration into a variety of heterocyclic systems. For example, 1,1,2-trimethyl-1H-benzo[e]indole can be synthesized from 2-naphthylhydrazine and isopropyl methyl ketone through the Fischer indole synthesis. chemicalbook.com This compound and its derivatives are used as precursors in the synthesis of fluorescent probes and dyes.

The Vilsmeier-Haack reaction with 1,1,2-trimethyl-1H-benzo[e]indole produces 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde, a key intermediate with two reactive aldehyde groups. dergipark.org.tr This intermediate can then be coupled with other molecules, such as amino sugars, to create novel, functionalized heterocyclic compounds. dergipark.org.tr Additionally, the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives has been employed to prepare new fluorescent building blocks. dergipark.org.tr The alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with various agents leads to the formation of N-quaternary 1,1,2-trimethyl-1H-benzo[e]indolium salts, which are crucial intermediates for a wide range of dyes. researchgate.net

Precursors for Polycyclic Aromatic Nitrogen Heterocycles

This compound derivatives are valuable precursors for the synthesis of polycyclic aromatic nitrogen heterocycles (PANHs). These larger, fused-ring systems are of interest for their unique electronic and photophysical properties.

An acid-catalyzed reaction of benzo[e] derivatives of 2,3,3-trimethylindolenines with o-chloranil results in the formation of new 2-(benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones. beilstein-journals.org This reaction involves an expansion of the o-quinone ring, leading to complex polychlorinated derivatives. beilstein-journals.org Such transformations highlight the utility of benzo[e]indole derivatives in constructing intricate, multi-ring systems that would be difficult to access through other synthetic routes. The synthesis of benzo[e]pyrido[1,2-a]indoles has also been achieved through a deformylative intramolecular hydroarylation strategy. acs.org

Application in Biochemical Research as Molecular Tools

The ability to design and synthesize this compound derivatives with specific functionalities has made them invaluable tools in biochemical research.

Probes for Investigating Cellular Processes and Signaling Pathways

Fluorescent probes derived from this compound are employed to investigate a range of cellular processes and signaling pathways. mdpi.com Their sensitivity to the microenvironment allows for the real-time monitoring of dynamic events within living cells.

For example, styryl-heterocycles based on the benzo[e]indole framework have been developed as fluorescent probes for the analysis and visualization of DNA and RNA. nih.gov These probes can bind to nucleic acids, and their fluorescence properties can report on the binding mode and the structure of the nucleic acid. nih.gov This makes them useful for studying DNA-ligand interactions and for visualizing nucleic acids in cellular contexts. The development of near-infrared (NIR) fluorescent probes from this class of compounds is particularly significant for in vivo imaging, as they can be used to track biological processes non-invasively. dergipark.org.tr

Ligands for Receptor Binding Studies (e.g., G-protein Coupled Receptors, Dopaminergic, Serotoninergic, Sigma Receptors)

Derivatives of this compound are significant in neuropharmacological research, particularly as ligands for various receptor systems. These compounds have been investigated for their binding affinity to G-protein coupled receptors (GPCRs), dopaminergic, serotoninergic, and sigma receptors, playing a crucial role in understanding receptor function and in the development of potential therapeutics for neurological and psychiatric disorders.

G-Protein Coupled Receptors (GPCRs): The G protein-coupled receptor 17 (GPR17) is a target for potential glioblastoma multiforme (GBM) treatments. acs.org Through computational screening and synthesis, a phenolic Mannich base derivative of indole was identified as a more potent GPR17 agonist than the known agonist MDL29,951. acs.org This compound, referred to as CHBC, demonstrated cytotoxic effects on GBM cells in a dose-dependent manner, suggesting its potential for further pharmacological development in GBM therapy. acs.org

Dopaminergic and Serotoninergic Receptors: The enantiomers of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz[e]indol-8-amine have been synthesized and evaluated for their effects on central dopamine (B1211576) and serotonin (B10506) receptors. ebi.ac.uk The dopaminergic activity was found to be specific to the (+)-R enantiomer. ebi.ac.uk Both the racemic mixture and the (+)-R enantiomer showed potent stimulation of central 5-HT1A serotonin receptors. ebi.ac.uk

Furthermore, a series of 3-(1,2,5,6-tetrahydropyridine-4-yl)indole derivatives have been studied for their affinity to serotonin receptors. nih.gov Structure-activity relationship (SAR) studies indicated that bulky substituents at the N1 position of the pyridine (B92270) and indole rings enhance activity, while such substitutions at the 5-position of the indole ring are unfavorable. nih.gov

Indole derivatives linked to a 3,4-dihydro-2H-1,5-benzodioxepine unit by an N-methylethanaminium fragment have been identified as potent ligands for serotonin 5-HT1A and 5-HT2A receptors, with no affinity for dopamine D2 receptors. nih.gov Additionally, certain bitopic ligands with a scaffold hybridization design have shown high affinity for dopamine D3 receptors and a balanced profile for serotonin receptors (5-HT1AR, 5-HT2AR, and 5-HT2CR), indicating their potential for treating central nervous system disorders. acs.org

Sigma Receptors: Sigma receptors, particularly the σ2 subtype, are implicated in various cellular functions and are considered targets for cancer therapy and neurological disorders. Several indole-based structures have been identified as potent and selective sigma receptor ligands.

A series of 3-(ω-aminoalkyl)-1H-indole analogs have been developed, with compounds like Lu 28-179 exhibiting subnanomolar affinity for σ2 receptors and a 140-fold selectivity over σ1 receptors. researchgate.net Another class of compounds, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, have also shown high affinity for σ2 receptors. upenn.edu For instance, CM398, a benzo[d]imidazol-2(3H)-one derivative, displays subnanomolar σ2 receptor affinity with over 1000-fold selectivity against the σ1 subtype. upenn.eduresearchgate.net This compound has shown promise as an anti-inflammatory analgesic. researchgate.net

The indole alkaloid ibogaine (B1199331) is another example of a σ2 receptor ligand. acs.org The development of these selective ligands is crucial for probing the physiological and pathological roles of sigma receptors and for developing novel therapeutic agents. acs.org

Table 1: Selected this compound Derivatives and their Receptor Binding Affinities

Compound/Derivative Class Target Receptor(s) Key Findings Reference(s)
Phenolic Mannich base of indole GPR17 Potent agonist with cytotoxic effects on GBM cells. acs.org
(+)-R-6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz[e]indol-8-amine Dopamine & 5-HT1A Exhibits dopaminergic activity and potent 5-HT1A stimulation. ebi.ac.uk
3-(1,2,5,6-Tetrahydropyridine-4-yl)indole derivatives Serotonin Receptors SAR studies revealed key structural requirements for activity. nih.gov
Indole-benzodioxepine hybrids 5-HT1A & 5-HT2A Potent ligands with no D2 receptor affinity. nih.gov
Bitopic hybridized ligands Dopamine D3 & Serotonin High D3 affinity and balanced serotonin receptor profile. acs.org
Lu 28-179 σ2 Receptor Subnanomolar affinity and high selectivity over σ1. researchgate.net
CM398 σ2 Receptor Subnanomolar affinity with >1000-fold selectivity over σ1; anti-inflammatory analgesic effects. upenn.eduresearchgate.net
Ibogaine σ2 Receptor Indole alkaloid with affinity for σ2 receptors. acs.org

Investigation of Enzyme Inhibition Mechanisms (e.g., Farnesyl Transferase, Reverse Transcriptase)

Derivatives of this compound and related indole structures have been a focal point in the study of enzyme inhibition, particularly concerning farnesyl transferase and reverse transcriptase, which are critical targets in cancer and viral therapies, respectively.

Farnesyl Transferase Inhibition: Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins, including the Ras protein, which is often mutated in cancer. Inhibitors of FTase (FTIs) have been explored as potential anticancer agents. researchgate.net The fungal metabolite gliotoxin, an indole derivative, has been shown to inhibit FTase at low micromolar concentrations. nih.gov

The structural analysis of FTIs suggests that a heterocycle, such as the indole nucleus, can interact with the Zn2+ ion in the enzyme's active site. researchgate.net Dual inhibitors that target both farnesyltransferase and tubulin polymerization have been designed. nih.gov Among these, a carbazole-cyanochalcone derivative demonstrated potent inhibition of human farnesyltransferase (h-FTase) with an IC50 value of 0.12 µM. nih.gov

Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs. google.com Several indole derivatives have been reported as potent HIV-1 RT inhibitors. google.com

A series of 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogues, which can be considered structurally related to indole derivatives, have shown anti-HIV-1 activity in the submicromolar range. capes.gov.br Molecular modeling studies have indicated that these compounds adopt a "butterfly-like" conformation within the non-nucleoside binding site of RT. capes.gov.br The diphenylmethane (B89790) portion of the molecule mimics the "wings," while the substituted imidazole (B134444) part resembles the indole-containing portion of other potent NNRTIs like delavirdine. capes.gov.br

The development of dihydroalkoxybenzyl-oxopyrimidines (DABOs) and their thio-analogs (S-DABOs) represents a significant advancement in the field of NNRTIs. acs.org These compounds, which are structurally related to indole derivatives, have shown potent and selective inhibition of HIV-1 RT. acs.org

Development of Anti-Microbial Research Tools (Antibacterial and Antifungal Agents)

The this compound scaffold and its derivatives have demonstrated significant potential as antimicrobial agents, forming the basis for research into new antibacterial and antifungal compounds.

Antibacterial Activity: Various indole derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. For instance, certain 3-substituted indole derivatives have shown greater activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria than the standard antibiotic Rifampicin. researchgate.net

In another study, a series of 2-arylindoles were synthesized and tested against several bacterial strains. japsonline.com The compound 2-(4-aminophenyl)-1H-indole exhibited potent inhibitory activity against Bacillus subtilis and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/ml. japsonline.com Similarly, 2-(3-nitrophenyl)-1H-indole was effective against S. typhi at the same concentration. japsonline.com

The introduction of a benzimidazole (B57391) moiety to the indole core has also yielded promising results. mdpi.com Specifically, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis. mdpi.com Some of these compounds exhibited MIC values of less than 1 µg/mL against S. aureus. mdpi.com

Furthermore, the modification of 1,1,2-trimethyl-1H-benzo[e]indole with amino sugars has led to new bioactive compounds with good antibacterial activity. dergipark.org.tr

Antifungal Activity: Derivatives of this compound have also been investigated for their antifungal potential. The modification of 1,1,2-trimethyl-1H-benzo[e]indole with amino sugar molecules produced compounds with significant antifungal activity against Candida albicans. dergipark.org.tr

Indole derivatives containing a benzimidazole moiety have also demonstrated notable antifungal properties. mdpi.com For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole and 2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole both showed low MIC values of 3.9 µg/mL against C. albicans. mdpi.com

Additionally, some indole-based benzodiazepine (B76468) derivatives have exhibited good activity against various fungal strains. innovareacademics.in The synthesis of isatin (B1672199) derivatives, which are dioxo-indole compounds, has also resulted in molecules with mild to moderate antifungal activity. researchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Derivative Class Target Organism(s) Key Findings Reference(s)
3-Substituted indoles M. luteus, E. coli More active than Rifampicin. researchgate.net
2-(4-Aminophenyl)-1H-indole B. subtilis, S. typhi MIC of 15.6 μg/ml. japsonline.com
Indolylbenzo[d]imidazoles S. aureus (including MRSA) MIC < 1 µg/mL for some derivatives. mdpi.com
Amino sugar-modified 1,1,2-trimethyl-1H-benzo[e]indole C. albicans Great antifungal activity. dergipark.org.tr
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole C. albicans Low MIC of 3.9 µg/mL. mdpi.com
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole C. albicans Low MIC of 3.9 µg/mL. mdpi.com

Tools in Cancer Biology Research (e.g., Studies on In Vitro Cytotoxic Activity in Cell Lines)

Derivatives of this compound are valuable tools in cancer biology research due to their cytotoxic activity against various human cancer cell lines.

A novel series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized and evaluated for their cytotoxic activity by the National Cancer Institute. mdpi.com All the synthesized compounds showed cytotoxicity at a 10 µM concentration. mdpi.com Two compounds, in particular, demonstrated significant cytotoxicity and selectivity in a five-dose screen. mdpi.comresearchgate.net One of these compounds showed a growth reduction of equal to or less than 50% in the initial one-dose analysis and was selected for further evaluation across a full panel of 60 human tumor cell lines. mdpi.com This compound exhibited notable activity against leukemia, melanoma, and breast cancer cell lines. researchgate.net

Another study focused on a new indole Schiff base derivative, 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid, which was tested against the MCF7 breast cancer cell line. uomustansiriyah.edu.iq This compound showed a high inhibition rate of 64% at a concentration of 60 µg/ml after 48 hours, indicating its potential to inhibit the growth of this cancer cell line. uomustansiriyah.edu.iq

The synthesis of carbohydrate-based benzo[f]indole-4,9-dione derivatives has also yielded compounds with promising cytotoxic activity against several human cancer cell lines, with some showing half-maximal inhibitory concentration (IC50) values below 10.0 μM. scielo.br These derivatives were found to be more cytotoxic than their parent compounds. scielo.br

Furthermore, 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone exhibited high in vitro cytotoxic activity against A431 skin cancer and H1299 lung cancer cell lines. beilstein-journals.org The IC50 value of this compound against the A431 cell line was 0.172 ± 0.029 μM, which is significantly lower than that of the standard anticancer drug cisplatin. beilstein-journals.org

Table 3: Cytotoxic Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings Reference(s)
2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoles Leukemia, Melanoma, Breast Significant and selective cytotoxicity. mdpi.comresearchgate.net
2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid MCF7 (Breast) 64% inhibition at 60 µg/ml. uomustansiriyah.edu.iq
Carbohydrate-based benzo[f]indole-4,9-diones Various human cancer cell lines IC50 < 10.0 μM for several derivatives. scielo.br
2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone A431 (Skin), H1299 (Lung) High cytotoxic activity with IC50 of 0.172 ± 0.029 μM (A431). beilstein-journals.org

Exploration of Antioxidant Mechanisms

The indole nucleus is a key structural feature in many compounds with antioxidant properties. researchgate.net The antioxidant activity of indole derivatives is often attributed to the hydrogen atom on the nitrogen of the pyrrole (B145914) ring, which can be donated via the Hydrogen Atom Transfer (HAT) mechanism to scavenge free radicals. nih.govresearchgate.net

Several studies have explored the antioxidant potential of various indole derivatives. For instance, a series of benzodiazepine compounds bearing indole moieties were synthesized and screened for their antioxidant activities. innovareacademics.in Some of these compounds exhibited good radical scavenging activity, ferric ion reducing antioxidant power, and ferrous metal ion chelating activity. innovareacademics.in

In another study, benzodiazepine derivatives containing a benzodioxole moiety showed moderate antioxidant activity, with IC50 values of 39.85 and 79.95 µM in the DPPH assay. najah.edu The antioxidant effect of these compounds is likely due to the benzodiazepine structure's ability to interact with the DPPH radical. najah.edu

Furthermore, novel C3-methylene-bridged indole derivatives have been evaluated for their cytoprotective activities against oxidative stress. nih.gov Several of these derivatives, at a concentration of 0.1 mg/mL, showed cytoprotective effects ranging from 57.0% to 94.7%, comparable to the standard antioxidant Trolox. nih.gov The presence of substitutions at the N1 position of the indole ring can diminish this activity by preventing the formation of the indolyl radical necessary for the HAT mechanism. nih.gov

A recent review highlighted a coumarin-indole derivative that exhibited strong antioxidant activity, with a DPPH radical scavenging rate of 72.7% at 10 µM, comparable to Trolox. nih.gov This underscores the versatility of the indole scaffold in designing potent antioxidant agents. nih.gov

Future Directions and Emerging Research Avenues for 2 Methyl 3h Benzo E Indole

Discovery of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign methods for synthesizing 2-methyl-3H-benzo[e]indole and its derivatives is a critical first step. Current research into indole (B1671886) synthesis often relies on classic methods like the Fischer indole synthesis, which can require harsh conditions and may not be suitable for all substrates. bhu.ac.in Future efforts are expected to focus on catalyst-driven, atom-economical reactions that offer high yields and selectivity under mild conditions.

Key Research Directions:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of related indole-3-carboxylate (B1236618) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com Exploring microwave-assisted protocols for the synthesis of this compound could provide a more sustainable and efficient production route.

Catalyst-Controlled Divergent Synthesis: Recent breakthroughs in catalyst-controlled divergent reactions of indoles with propargylic alcohols have enabled the selective synthesis of complex heterocyclic systems like 3H-benzo[b]azepines. acs.org Applying similar catalyst-controlled strategies to this compound could unlock pathways to novel molecular architectures with unique properties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis and functionalization of this compound would be a significant step towards its large-scale and sustainable production for industrial applications.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

MethodologyAdvantagesDisadvantagesRelevant Compounds
Fischer Indole SynthesisWell-established, versatileHarsh conditions, potential for side products2-Substituted indoles japsonline.com
Microwave-Assisted SynthesisRapid, high yields, energy efficientRequires specialized equipment2-Methyl-1H-indole-3-carboxylates mdpi.com
Catalyst-Controlled ReactionsHigh selectivity, access to diverse structuresCatalyst cost and sensitivity3H-Benzo[b]azepines acs.org

Advanced Functional Material Design and Performance Enhancement

The extended π-conjugated system of the benzo[e]indole core makes it an attractive building block for advanced functional materials. Future research will likely focus on tailoring the electronic and optical properties of this compound-based materials for specific applications.

Key Research Directions:

Organic Electronics: Squaraine dyes derived from benzo[e]indole have been investigated as electron donors in organic solar cells, demonstrating promising power conversion efficiencies. researchgate.net Further research into incorporating this compound into novel donor-acceptor architectures could lead to next-generation organic photovoltaic devices with enhanced performance.

Fluorescent Probes: The intrinsic fluorescence of the benzo[e]indole scaffold can be harnessed to develop sensitive and selective fluorescent probes. beilstein-journals.org By functionalizing the this compound core with specific recognition moieties, novel sensors for ions, biomolecules, and environmental pollutants can be designed.

Photochromic Materials: The reactivity of related benzo[e]indole derivatives suggests potential for creating photochromic materials. These materials, which change color upon exposure to light, have applications in smart windows, optical data storage, and molecular switches.

Integration of Chemoinformatics and Machine Learning for Structure-Property Prediction

The vast chemical space of possible this compound derivatives necessitates the use of computational tools to guide synthetic efforts and predict material properties. Chemoinformatics and machine learning are emerging as indispensable tools in this regard. nih.govresearchgate.netmdpi.com

Key Research Directions:

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility, stability, and electronic characteristics. mdpi.com This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and testing.

Generative Models for Inverse Design: Advanced machine learning techniques, such as generative models, can be employed for the inverse design of novel this compound-based materials with desired target properties. mdpi.com These models can propose new molecular structures that are predicted to have optimal performance for a specific application.

Predictive Toxicology: As new derivatives are synthesized, machine learning models can be used to predict their potential toxicity and environmental impact, enabling a "safe-by-design" approach to material development. researchgate.net

Exploration of Unconventional Reactivity and Novel Chemical Transformations

Moving beyond traditional functionalization, the exploration of unconventional reactivity patterns of this compound can lead to the discovery of novel chemical transformations and the synthesis of unique molecular scaffolds.

Key Research Directions:

Domino Reactions: The development of one-pot multicomponent reactions, or domino reactions, provides an efficient route to complex molecules from simple starting materials. Designing domino reactions that incorporate this compound could lead to the rapid assembly of novel polycyclic and heterocyclic systems. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds of the benzo[e]indole core is a highly atom-economical strategy for introducing new functional groups. Research into selective C-H activation methodologies will be crucial for accessing a wider range of derivatives.

Ring-Expansion and Rearrangement Reactions: The indole nucleus is known to undergo various ring-expansion and rearrangement reactions. Investigating the behavior of the this compound skeleton under different reaction conditions could reveal novel pathways to larger ring systems or isomeric scaffolds with interesting properties. acs.orgbeilstein-journals.org

Development of Synergistic Applications in Interdisciplinary Scientific Fields

The unique properties of this compound and its derivatives make them promising candidates for applications that span multiple scientific disciplines. Fostering collaborations between chemists, biologists, physicists, and engineers will be key to realizing their full potential.

Key Research Directions:

Medicinal Chemistry: The indole scaffold is a well-known privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.govresearchgate.net The benzo[e]indole framework offers an extended scaffold that could lead to novel therapeutic agents with improved efficacy and selectivity.

Bioimaging: The development of near-infrared (NIR) fluorescent probes based on benzo[e]indole derivatives highlights their potential in bioimaging. These probes can be used for the non-invasive visualization of biological processes in living cells and organisms.

Materials Science and Engineering: The integration of this compound-based materials into electronic devices, sensors, and smart materials will require a multidisciplinary approach. researchgate.netmdpi.com This includes understanding the structure-property relationships at the molecular level and developing strategies for processing and fabricating these materials into functional devices.

Q & A

Q. What are the common synthetic routes for 2-methyl-3H-benzo[e]indole, and how are reaction conditions optimized?

Methodological Answer:

  • Fischer Indole Synthesis : A classic method involving the cyclization of arylhydrazones with carbonyl compounds. Optimization includes adjusting acid catalysts (e.g., HCl or polyphosphoric acid) and temperature (80–120°C) to enhance regioselectivity and yield .
  • Metal-Free Synthesis : Utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant under aerobic conditions. Key parameters include solvent choice (e.g., PEG-400/DMF mixtures) and reaction time (12–24 hours) to minimize side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes) and improves yield by enhancing thermal efficiency.

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and methyl group positioning. For example, the methyl group at position 2 appears as a singlet in ¹H NMR (~δ 2.5 ppm) .
  • X-Ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in indole derivatives). Data from Acta Crystallographica Section E reports bond lengths and angles for validation .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

  • Energy Decomposition Analysis (EDA) : Evaluates interaction energies (ΔEorb, ΔEdisp) to identify reactive sites. For example, C3 and C5 positions show higher electrophilic reactivity due to orbital contributions .
  • Molecular Docking : Predicts binding affinities with biological targets (e.g., JAK-3 proteins). Software like AutoDock Vina assesses hydrogen bonding and hydrophobic interactions .
  • DFT Calculations : Models transition states to explain experimental regioselectivity ratios (e.g., 85:15 for C7 vs. C5 substitution) .

Q. What experimental models are used to evaluate the anti-inflammatory potential of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : COX-2 inhibition assays using human recombinant enzymes. IC₅₀ values are calculated via dose-response curves.
  • In Vivo Models : Carrageenan-induced rat paw edema tests. Doses (10–50 mg/kg) are administered orally, and inflammation is measured via plethysmometry. Statistical analysis uses ANOVA with Tukey post-hoc tests .
  • Molecular Dynamics Simulations : Trajectories analyze ligand-protein stability (e.g., TNF-α binding over 100 ns simulations) .

Q. How can microbial biosynthesis pathways be engineered to produce this compound?

Methodological Answer:

  • Transcriptomic Analysis : Identifies rate-limiting enzymes (e.g., tryptophanase) in Corynebacterium glutamicum. Differential gene expression under indole stress guides metabolic engineering .
  • Solvent Extraction : Two-phase systems (aqueous/organic) enhance yield by removing indole from the fermentation broth. Solvents like hexane reduce feedback inhibition .
  • CRISPR-Cas9 Knockouts : Disrupt competing pathways (e.g., indole oxidation) to redirect flux toward this compound .

Q. How are contradictions in spectral data resolved for structurally similar indole derivatives?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing C2 vs. C3 substitution) .
  • Isotopic Labeling : ¹⁵N-labeled precursors clarify nitrogen environments in complex indole scaffolds .
  • Cross-Validation with Crystallography : Overlaying experimental and simulated XRD patterns resolves discrepancies in bond lengths or angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.